

Elucidating the Structure of 3,4-Dibromofuran: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dibromofuran

Cat. No.: B150810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of **3,4-Dibromofuran** (CAS No: 32460-02-9). As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, unambiguous confirmation of its molecular structure is paramount.^{[1][2]} This document outlines the expected outcomes from key analytical techniques, details the experimental protocols for acquiring the necessary data, and presents a logical workflow for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Data

The structure of **3,4-Dibromofuran** is a five-membered aromatic heterocycle with bromine atoms substituted at the C3 and C4 positions. This substitution pattern results in a molecule with C_{2v} symmetry, which significantly simplifies its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the two protons (H2 and H5) are chemically equivalent, as are the two brominated carbons (C3 and C4) and the two proton-bearing carbons (C2 and C5). This leads to a simplified NMR spectrum. The following data is predicted based on established chemical shift principles and comparison with related brominated furans.

Table 1: Predicted NMR Spectroscopic Data for **3,4-Dibromofuran**

¹ H NMR	Predicted Chemical Shift (δ) in ppm (Solvent: CDCl ₃)	Multiplicity
H-2, H-5	~7.4 - 7.6	Singlet (s)

¹³ C NMR	Predicted Chemical Shift (δ) in ppm (Solvent: CDCl ₃)
C-2, C-5	~145 - 150
C-3, C-4	~105 - 110

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to reveal a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Natural bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

Table 2: Predicted Mass Spectrometry Data for **3,4-Dibromofuran**

Ionization Method	Predicted Molecular Ion (M ⁺) Peaks [m/z]	Key Fragment Ions [m/z] (Predicted)
Electron Ionization (EI)	224 (M ⁺), 226 (M ⁺⁺²), 228 (M ⁺⁺⁴)	145/147 ([M-Br] ⁺), 66 ([M-2Br] ⁺)

Infrared (IR) Spectroscopy

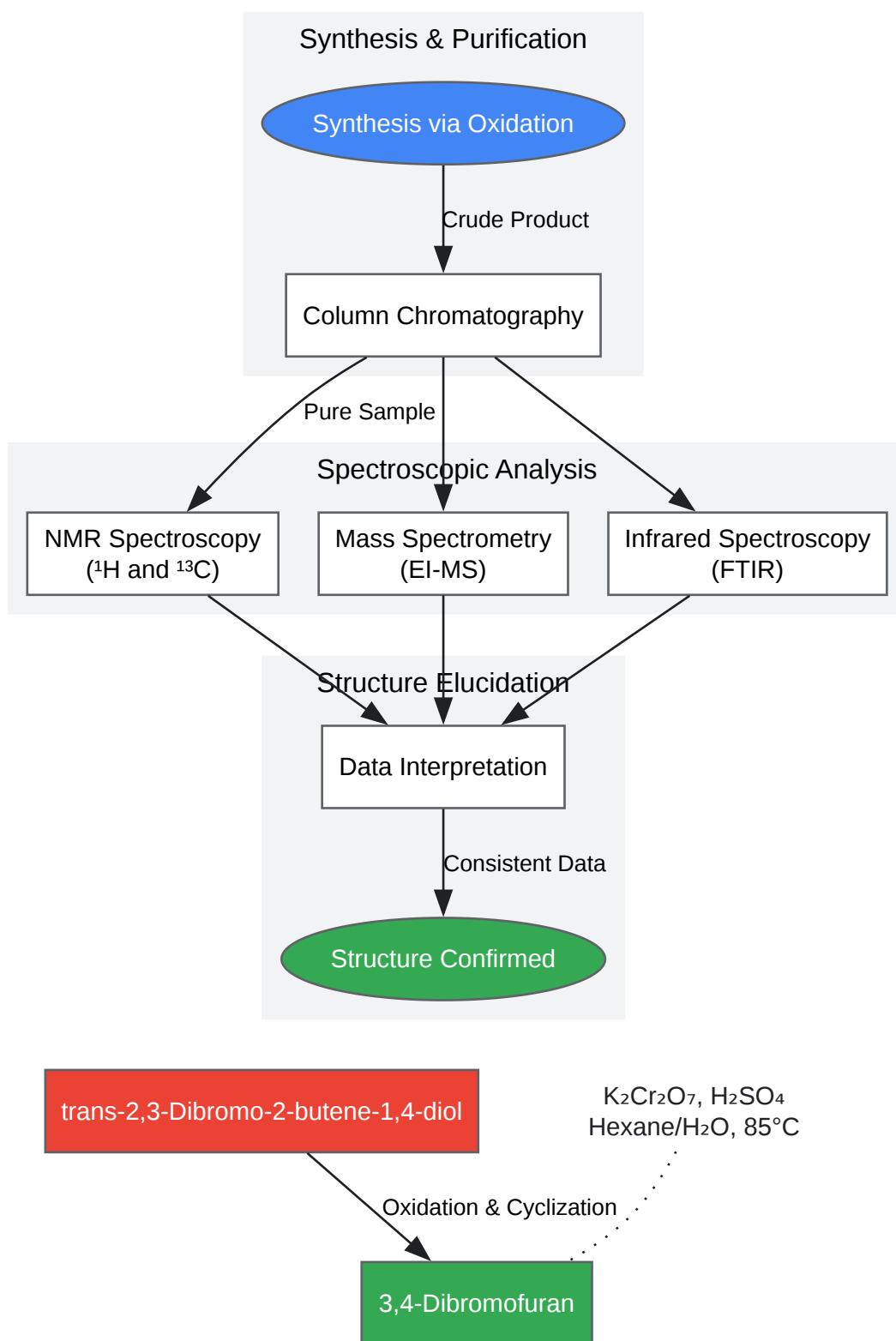
The IR spectrum provides information about the functional groups and bonding within the molecule. For **3,4-Dibromofuran**, key absorptions will correspond to the furan ring and the carbon-bromine bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Data for **3,4-Dibromofuran**

Sample Phase	Key Absorption Bands (cm ⁻¹) (Predicted)	Functional Group Assignment
Neat Liquid	~3100 - 3150	=C-H Aromatic Stretch
~1600, ~1500	C=C Aromatic Ring Stretching	
~1000 - 1200	C-O-C Stretching	
~600 - 700	C-Br Stretching	

Synthesis and Characterization Workflow

The structural confirmation of **3,4-Dibromofuran** follows a logical progression from synthesis to purification and subsequent analysis by multiple spectroscopic techniques.



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References

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- 2. chemimpex.com [chemimpex.com]
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